Thalidomide-O-acetamido-C2-alkyne

Description

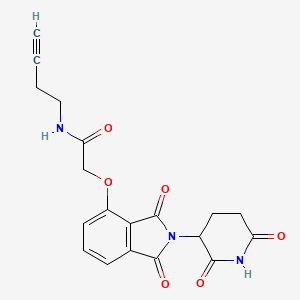

Thalidomide-O-acetamido-C2-alkyne is a synthetic derivative of thalidomide, a molecule historically notorious for its teratogenic effects but repurposed in recent decades for its immunomodulatory and anti-angiogenic properties. This compound features an O-acetamido-C2-alkyne functional group, which enhances its utility in chemical biology and drug development, particularly in click chemistry applications for targeted protein degradation or ligand conjugation. While structural analogs vary in linker length, functional groups, and solubility profiles, this compound is distinguished by its compact C2 alkyne chain and acetamido moiety .

Properties

Molecular Formula |

C19H17N3O6 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

N-but-3-ynyl-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |

InChI |

InChI=1S/C19H17N3O6/c1-2-3-9-20-15(24)10-28-13-6-4-5-11-16(13)19(27)22(18(11)26)12-7-8-14(23)21-17(12)25/h1,4-6,12H,3,7-10H2,(H,20,24)(H,21,23,25) |

InChI Key |

GWPSRPYADCVTBG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Thalidomide-O-acetamido-C2-alkyne involves several steps, starting with the modification of the thalidomide molecule. The key steps include:

Acetylation: Introduction of an acetamido group to the thalidomide structure.

Alkyne Addition: Incorporation of a C2-alkyne group to the modified thalidomide.

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acetylation and alkyne addition reactions. Industrial production methods may employ large-scale reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

Thalidomide-O-acetamido-C2-alkyne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetamido and alkyne groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include organic solvents, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Thalidomide-O-acetamido-C2-alkyne has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: Employed in the development of PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation.

Medicine: Investigated for its potential in treating various diseases, including cancer and autoimmune disorders.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug discovery

Mechanism of Action

The mechanism of action of Thalidomide-O-acetamido-C2-alkyne involves its interaction with specific molecular targets. The compound binds to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. This binding induces the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation. This mechanism is crucial for its role in targeted protein degradation and therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Thalidomide Derivatives

Structural and Functional Differences

Below is a comparative analysis of key analogs:

Key Observations:

Thalidomide-linker 13 incorporates a polyethylene glycol (PEG1) spacer, enhancing hydrophilicity and biocompatibility for drug-delivery systems .

Functional Group Reactivity :

- The alkyne group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry for bioconjugation. In contrast, the amine-terminated C2-NH₂·HCl derivative is better suited for covalent coupling with carboxylate or carbonyl groups .

Physicochemical Properties: The hydrochloride salt forms (e.g., Thalidomide-O-amido-C2-NH₂·HCl) exhibit higher stability under acidic conditions compared to non-ionic analogs, making them preferable for in vitro cell culture studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.